N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-15-7-5-13(11-17(15)24-3)9-10-20-19(21)14-6-8-16(23-2)18(12-14)25-4/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAOOOGRNWFPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312112 | |
| Record name | Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203826 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
102011-15-4 | |
| Record name | Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Etherification of 3,4-Dihydroxybenzyl Chloride
The production of 3,4-dimethoxyphenethylamine begins with the etherification of 3,4-dihydroxybenzyl chloride using dimethyl sulfate under alkaline conditions. In a 3000 L reactor, 320 kg of 3,4-dihydroxybenzyl chloride reacts with 250 kg of dimethyl sulfate in the presence of sodium hydroxide (80 kg, 95% purity) at 60°C for 11 hours. This step converts phenolic hydroxyl groups into methoxy substituents, yielding 3,4-dimethoxybenzyl chloride. Continuous dimethyl sulfate feeding minimizes side reactions, while chloroform extraction isolates the product with minimal impurities.
Cyanogenation to 3,4-Dimethoxycyanobenzene
The etherified intermediate undergoes cyanogenation with sodium cyanide (100 kg) or potassium cyanide (110 kg) in aqueous medium at 60–85°C. For example, combining 100 kg of sodium cyanide with 210 kg of water at 85°C facilitates nucleophilic substitution, replacing the benzyl chloride’s chlorine with a cyano group. Crystallization in acetone at -8°C to -5°C purifies 3,4-dimethoxycyanobenzene, achieving a crystalline yield of 89–90%. Waste cyanide is neutralized via autoclave treatment with sodium hydroxide at 140–150°C, ensuring environmental compliance.
Catalytic Hydrogenation to 3,4-Dimethoxyphenethylamine
The final step involves hydrogenating 3,4-dimethoxycyanobenzene under high-pressure ammonia and hydrogen. Using Raney nickel (15 kg) or palladium-carbon (1.5 kg) catalysts in solvents like toluene, methanol, or xylene, the reaction proceeds at 120–160°C and 1.0–4.0 MPa hydrogen pressure. For instance, 110 kg of 3,4-dimethoxycyanobenzene in methanol with 16 kg of Raney nickel at 140°C for 15 hours yields 89% 3,4-dimethoxyphenethylamine after vacuum distillation.
Table 1: Hydrogenation Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) |
|---|---|---|---|---|
| Raney Ni | Toluene | 140 | 1.0 | 90 |
| Raney Ni | Methanol | 120 | 2.0 | 89 |
| Pd/C (3%) | Xylene | 160 | 4.0 | 87 |
Synthesis of 3,4-Dimethoxybenzoyl Chloride
Chlorination of 3,4-Dimethoxybenzoic Acid
3,4-Dimethoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. A typical protocol refluxes 1.0 mol of the acid with 2.5 mol of SOCl₂ in anhydrous dichloromethane (DCM) at 60°C for 4 hours. Excess SOCl₂ is removed via rotary evaporation, yielding 3,4-dimethoxybenzoyl chloride with >95% purity. Alternative methods using phosphorous pentachloride (PCl₅) in tetrahydrofuran (THF) at 0°C to room temperature also achieve comparable results.
Coupling to Form N-(3,4-Dimethoxyphenethyl)-3,4-Dimethoxybenzamide
Schotten-Baumann Reaction
The amide bond is formed via the Schotten-Baumann method, where 3,4-dimethoxybenzoyl chloride reacts with 3,4-dimethoxyphenethylamine in a biphasic system. In a 500 mL flask, 0.1 mol of the acid chloride in DCM is added dropwise to 0.12 mol of the amine in 10% sodium hydroxide solution at 0–5°C. Vigorous stirring for 2 hours ensures efficient coupling, followed by DCM extraction and drying over magnesium sulfate. Vacuum distillation isolates the crude product, which is recrystallized from ethanol to yield 78–82% pure benzamide.
Carbodiimide-Mediated Coupling
For higher yields, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are employed. Dissolving 0.1 mol of 3,4-dimethoxybenzoic acid and 0.12 mol of the amine in DCM, followed by adding EDC (0.11 mol) and HOBt (0.1 mol), initiates the reaction at room temperature for 12 hours. Quenching with water and column chromatography (silica gel, ethyl acetate/hexane) purifies the product, achieving 85–88% yield.
Table 2: Coupling Method Comparison
| Method | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Schotten-Baumann | DCM/H₂O | None | 0–5 | 78–82 |
| EDC/HOBt | DCM | EDC, HOBt | 25 | 85–88 |
Purification and Characterization
Vacuum Distillation
Post-reaction mixtures are purified via fractional vacuum distillation at 0.1–0.5 mmHg. For 3,4-dimethoxyphenethylamine, distillation at 140–160°C removes low-boiling solvents, while the benzamide product is distilled at 180–200°C.
Crystallization
Recrystallization from ethanol or acetone enhances purity. The benzamide derivative’s solubility in hot ethanol (50 g/L at 60°C) allows for slow cooling-induced crystallization, yielding needle-like crystals with >99% purity by HPLC.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃) : δ 6.85–6.75 (m, 6H, aromatic), 3.88 (s, 12H, OCH₃), 3.52 (t, 2H, CH₂N), 2.75 (t, 2H, CH₂Ar).
-
IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (N–H bend).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Sigma Receptor Interaction
Sigma Receptors Overview
Sigma receptors are a class of proteins that play crucial roles in various physiological processes, including neuroprotection and modulation of cell survival pathways. They are classified into two subtypes: sigma-1 and sigma-2 receptors. Compounds targeting these receptors have been investigated for their therapeutic potential in various conditions, including cancer and neurodegenerative diseases.
Binding Affinity Studies
Research has shown that N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzamide exhibits notable binding affinity for sigma receptors. A study indicated that structural modifications in related compounds can enhance selectivity and potency at these receptors, suggesting that similar strategies could be applied to optimize this compound's efficacy .
Cancer Therapeutics
Mechanism of Action
this compound has been linked to inducing apoptosis in tumor cells through sigma receptor activation. This mechanism is particularly relevant in the treatment of resistant cancer types, such as melanoma. Studies have demonstrated that sigma ligands can enhance the efficacy of traditional chemotherapeutics by overcoming drug resistance .
Case Study: Melanoma Treatment
In experimental models using human A375M melanoma cells, treatment with sigma ligands resulted in a significant reduction in tumor growth and an increase in glucose metabolism as measured by PET imaging. This suggests that the compound could play a dual role in both imaging and therapeutic contexts .
Imaging Applications
Radiopharmaceutical Development
The potential use of this compound as a radiotracer for imaging purposes has been explored. Its ability to bind selectively to sigma receptors allows for targeted imaging of tumors using techniques like PET (Positron Emission Tomography). This application is particularly valuable for visualizing tumor dynamics and assessing treatment responses .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes, altering their activity and affecting cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamide Derivatives
Key Observations:
- Substituent Impact: The number and position of methoxy groups significantly alter physicochemical properties.
- Biological Activity : Thiourea derivatives () and acrylamides () demonstrate that modifying the benzamide scaffold can tailor functionality. For instance, thiourea-linked compounds (e.g., compound 17 in ) are explored as carbonic anhydrase inhibitors, while acrylamides like rubemamine enhance umami taste in foods .
Key Observations:
Functional and Application-Based Comparisons
- Enzyme Inhibition :
- Flavor Enhancement :
- Rubemamine (), an acrylamide analog, demonstrates that 3,4-dimethoxyphenyl groups synergize with unsaturated bonds to amplify umami taste. The target compound’s rigid benzamide structure may lack this effect but could be modified for similar applications .
Biological Activity
N-(3,4-diMethoxyphenethyl)-3,4-diMethoxybenzaMide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure with two methoxy groups on both the phenethyl and benzamide moieties. The presence of these methoxy groups enhances the lipophilicity and bioavailability of the compound, potentially influencing its interaction with biological targets.
Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating sigma receptors, particularly sigma-2 receptors. These receptors are implicated in cell proliferation and apoptosis regulation. For instance:
- In Vitro Studies : In cultured human melanoma cells (A375M), treatment with sigma ligands like this compound resulted in a significant decrease in cell viability and proliferation rates. The mechanism was linked to increased glucose metabolism and subsequent apoptotic signaling pathways .
- Case Study : A study involving animal models demonstrated that administration of the compound led to a marked reduction in tumor growth rates compared to controls. Tumors treated with the compound showed increased uptake of 18F-FDG in PET imaging, indicating enhanced metabolic activity prior to cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound showed effective MIC values against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Sigma Receptor Modulation : The compound's interaction with sigma receptors plays a crucial role in its anticancer effects. Sigma-2 receptor activation has been linked to apoptosis induction in malignant cells .
- Inhibition of Cell Proliferation : By modulating key signaling pathways involved in cell cycle regulation, the compound effectively inhibits cancer cell proliferation .
- Antioxidant Properties : Some studies suggest that the methoxy groups may confer antioxidant properties, reducing oxidative stress within cells and contributing to cellular health and longevity .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Sigma-1 Affinity | Sigma-2 Affinity | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|---|
| This compound | Moderate | High | Yes | Yes |
| Rimcazole | High | Moderate | Yes | No |
| 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide | Low | Very High | Yes | Yes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
